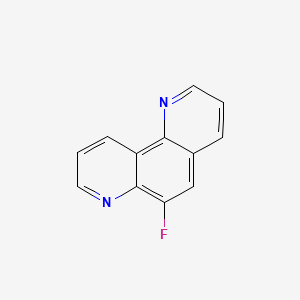

6-Fluoro-1,7-phenanthroline

Description

Significance of Phenanthroline Derivatives in Contemporary Chemical Research

Phenanthrolines (phens) are a class of nitrogen-containing heterocyclic organic compounds that have garnered significant interest from chemists. chim.it Their rigid, planar structure and the presence of two nitrogen atoms in the aromatic system make them excellent chelating agents for a wide variety of metal ions. alfachemic.comresearchgate.net This ability to form stable complexes is a cornerstone of their utility in numerous areas of chemical research. alfachemic.com

Phenanthroline derivatives are particularly prominent in the following fields:

Coordination Chemistry and Catalysis : The formation of stable complexes with transition metals is a key feature of phenanthroline ligands. alfachemic.com These complexes are widely used as catalysts in various organic reactions, including cross-coupling, cycloaddition, and oxidation/reduction reactions. alfachemic.commagtech.com.cn The rigid structure of the phenanthroline core enhances catalyst stability, while substituents on the ring can be modified to tune the catalyst's activity and selectivity. magtech.com.cn

Materials Science : Phenanthroline-based materials are explored for their applications in optical and electronic devices. labinsights.nl Their metal complexes often exhibit favorable photophysical and electrochemical properties, such as good photothermal stability and high oxidation-reduction potentials, making them suitable for use in solar energy conversion, colorimetric analysis, and as photosensitive materials in the preparation of metal-organic frameworks (MOFs). alfachemic.comlabinsights.nlchemicalbook.com

Bioinorganic and Medicinal Chemistry : The ability of phenanthroline derivatives to interact with biological molecules like DNA and RNA has led to their investigation as potential therapeutic agents. chim.itlabinsights.nl Certain metal-phenanthroline complexes can cleave the phosphodiester bonds in DNA and RNA, leading to cell apoptosis, which is a promising avenue for developing new anticancer and antimicrobial drugs. chim.italfachemic.com

The versatility of the phenanthroline scaffold allows for the synthesis of a vast number of derivatives with tailored properties. alfachemic.com By introducing different functional groups at various positions on the phenanthroline ring, researchers can fine-tune the electronic and steric characteristics of the molecule to suit specific applications. chim.italfachemic.com

The Unique Influence of Fluorine Atoms on Heterocyclic Ligand Properties and Reactivity

The introduction of fluorine atoms into heterocyclic ligands can dramatically alter their physical and chemical properties. beilstein-journals.orgnih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen atoms without causing significant steric hindrance. tandfonline.com This unique combination of properties makes fluorine a valuable tool in ligand design. tandfonline.combohrium.com

Key effects of fluorine substitution on heterocyclic ligands include:

Electronic Effects : Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly alter the electron distribution within the heterocyclic ring. numberanalytics.comoup.com This can lead to a decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the π-accepting ability of the ligand. mdpi.comresearchgate.net This enhanced π-acceptor strength can result in stronger metal-ligand bonds in coordination complexes. mdpi.com

Physicochemical Properties : Fluorination can modulate key physicochemical properties such as lipophilicity and basicity (pKa). bohrium.com Strategic placement of fluorine can increase a molecule's ability to permeate cell membranes and can alter its metabolic stability by blocking sites susceptible to enzymatic oxidation. tandfonline.combohrium.com

Binding Affinity and Reactivity : The introduction of fluorine can enhance the binding affinity of a ligand to a target protein. tandfonline.combohrium.com This can be due to a combination of factors, including altered electronic properties and the potential for fluorine to participate in non-covalent interactions. bohrium.com The strong C-F bond can also influence the conformational preferences and reactivity of the molecule. beilstein-journals.orgnih.gov

The table below summarizes the key effects of fluorine substitution on heterocyclic ligands.

| Property | Effect of Fluorine Substitution |

| Electronic Properties | Strong electron-withdrawing inductive effect (-I), increased π-accepting ability. numberanalytics.comoup.commdpi.com |

| Lipophilicity | Generally increases, which can improve membrane permeability. bohrium.comresearchgate.net |

| Basicity (pKa) | Generally decreases due to the electron-withdrawing nature of fluorine. bohrium.com |

| Metabolic Stability | Can be increased by blocking metabolically labile C-H bonds. tandfonline.combohrium.com |

| Binding Affinity | Can be enhanced through various electronic and conformational effects. tandfonline.combohrium.com |

| Reactivity | Can be significantly altered, for example, by influencing the susceptibility to hydrolysis. beilstein-journals.orgnih.gov |

Overview of Research Trajectories for 1,7-Phenanthroline (B34526) Isomers and Fluorine-Containing Analogues

While 1,10-phenanthroline (B135089) is the most extensively studied isomer, other phenanthroline isomers, such as 1,7-phenanthroline, are gaining increasing attention. The different arrangement of the nitrogen atoms in 1,7-phenanthroline results in a "bent" geometry, which can lead to distinct coordination properties and applications compared to the more linear 1,10-isomer. Research into 1,7-phenanthroline and its derivatives has focused on areas such as their use as hole-blocking materials in organic light-emitting diodes (OLEDs) and their potential as enzyme inhibitors. researchgate.net

The synthesis of fluorinated phenanthrolines has been an area of active research, with various methods being developed to introduce fluorine atoms into the phenanthroline core. nih.gov These methods include nucleophilic substitution reactions and Skraup-Doebner-von Miller reactions using fluorinated precursors. nih.govjst.go.jp The resulting fluoro-phenanthroline derivatives have shown promise in a range of applications, including as cytotoxic agents against cancer cells and in the development of new luminescent materials. nih.gov For instance, fluorinated derivatives of phenanthroline have exhibited significantly higher cytotoxicity in cancer cells compared to their non-fluorinated counterparts.

Rationale for Investigating 6-Fluoro-1,7-phenanthroline in Advanced Chemical Systems

The specific compound this compound (CAS RN: 191861-16-2) represents a confluence of the unique properties of the 1,7-phenanthroline scaffold and the strategic advantages of fluorine substitution. epa.gov The rationale for investigating this particular molecule in advanced chemical systems is multifaceted:

Tuning Electronic Properties : The placement of a fluorine atom at the 6-position of the 1,7-phenanthroline ring is expected to significantly modulate the electronic landscape of the molecule. The electron-withdrawing nature of the fluorine atom can influence the electron density at the nitrogen atoms, thereby affecting the ligand's coordination behavior and the properties of its metal complexes.

Probing Structure-Activity Relationships : By systematically studying the effects of a single fluorine substituent at a defined position, researchers can gain valuable insights into the structure-activity relationships of phenanthroline derivatives. This knowledge is crucial for the rational design of new ligands with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry.

Potential for Novel Applications : The unique combination of the 1,7-phenanthroline framework and a fluorine substituent may lead to the discovery of novel properties and applications that are not observed in either the parent 1,7-phenanthroline or other fluorinated phenanthroline isomers. This includes the potential for developing more efficient catalysts, advanced materials with tailored optoelectronic properties, and new biologically active compounds.

Structure

3D Structure

Properties

CAS No. |

191861-16-2 |

|---|---|

Molecular Formula |

C12H7FN2 |

Molecular Weight |

198.20 g/mol |

IUPAC Name |

6-fluoro-1,7-phenanthroline |

InChI |

InChI=1S/C12H7FN2/c13-10-7-8-3-1-5-14-11(8)9-4-2-6-15-12(9)10/h1-7H |

InChI Key |

UUADHOPXMOODSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C3C(=C2N=C1)C=CC=N3)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 1,7 Phenanthroline and Its Derived Architectures

Historical and Current Approaches to 1,7-Phenanthroline (B34526) Core Synthesis

The synthesis of the 1,7-phenanthroline core, a key precursor to 6-fluoro-1,7-phenanthroline, has been approached through various classical and modern synthetic methodologies. Historically, reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses have been pivotal in constructing quinoline (B57606) and phenanthroline frameworks.

The Skraup reaction , first described in 1880, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. By utilizing an aminoquinoline as the starting material, this method can be extended to synthesize phenanthrolines wikipedia.orgchim.it. A modified, more environmentally friendly Skraup reaction using microwave irradiation in water has been developed for the synthesis of quinolines and phenanthrolines from glycerol and aniline derivatives rsc.org.

The Doebner-von Miller reaction is a related method that uses α,β-unsaturated carbonyl compounds to react with anilines, ultimately forming quinolines mdpi.com. This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be adapted for phenanthroline synthesis.

The Friedländer synthesis offers another versatile route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group acs.orgnih.govwordpress.comrsc.org. This method has been successfully employed for the synthesis of various substituted phenanthrolines. A manganese dioxide (MnO2)-catalyzed dehydrogenative Friedländer annulation has been reported for the synthesis of dihydrodibenzo[b,j] acs.orggoogle.comphenanthrolines, showcasing a modern adaptation of this classical reaction acs.org.

More contemporary approaches often utilize multicomponent reactions to enhance efficiency and molecular diversity. A facile one-pot synthesis of 1,7-phenanthroline derivatives has been developed based on the aza-Diels-Alder reaction (Povarov reaction), reacting 1,3-diaminobenzene with an arylaldehyde and a phenylacetylene (B144264) derivative acs.org.

Table 1: Comparison of Synthetic Methods for the 1,7-Phenanthroline Core

| Reaction | Key Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

| Skraup Reaction | Aminoquinoline, Glycerol | Sulfuric acid, Oxidizing agent (e.g., nitrobenzene) | Utilizes simple starting materials | Often harsh reaction conditions, potentially violent |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (Lewis or Brønsted) | Versatile for substituted quinolines | Mechanism can be complex and debated |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with active methylene group | Acid or base catalyst | Good yields for a variety of derivatives | Requires specific functionalized precursors |

| Povarov Reaction | 1,3-Diaminobenzene, Arylaldehyde, Phenylacetylene | BF3·OEt2, DDQ | Facile one-pot synthesis, good for diversification | May require more complex starting materials |

Targeted Fluorination Strategies for Phenanthroline Derivatives

The introduction of a fluorine atom onto the phenanthroline scaffold requires precise control to achieve the desired regioselectivity. The synthesis of this compound would likely proceed through the preparation of a precursor with a suitable leaving group at the 6-position, followed by nucleophilic substitution with a fluoride (B91410) source.

Achieving regioselective functionalization of the 1,7-phenanthroline core at the 6-position is a critical step. While direct C-H functionalization of phenanthrolines has been developed, these methods often target the 2- and 9-positions due to the electronic nature of the heterocycle acs.orgacs.orghw.ac.uknih.gov. Therefore, a more classical approach involving the synthesis of a substituted precursor is often necessary.

One potential strategy involves starting with a precursor that already contains a functional group at the desired position, which can then be converted to a suitable leaving group. For instance, the synthesis could start from a substituted aniline that would lead to a 1,7-phenanthroline with a functional group at the 6-position after cyclization.

Another approach is the direct halogenation of the 1,7-phenanthroline core. Electrophilic aromatic substitution reactions, such as bromination or chlorination, could potentially introduce a halogen at the 6-position, although controlling the regioselectivity can be challenging due to the presence of the two nitrogen atoms which direct substitution patterns. The precise conditions for achieving selective 6-halogenation of 1,7-phenanthroline are not widely documented, and would likely require careful optimization of reagents and reaction conditions.

A plausible, albeit multi-step, route would be the synthesis of 6-amino-1,7-phenanthroline. The amino group could then be converted to a diazonium salt, which can subsequently be transformed into a halogen via a Sandmeyer reaction wikipedia.orglscollege.ac.innih.govmasterorganicchemistry.comorganic-chemistry.org. This would provide a 6-halo-1,7-phenanthroline precursor ready for fluorination.

The most common method for introducing a fluorine atom onto an aromatic ring is through nucleophilic aromatic substitution (SNA r) of a halide, typically chlorine or bromine. This reaction, often referred to as the Halex process , involves treating the halo-phenanthroline with a fluoride salt at elevated temperatures.

An efficient method for the synthesis of fluorinated phenanthroline diamides involves the direct nucleophilic substitution of dichloro-phenanthroline precursors. In one study, 4,7-dichloro-2,9-dimethyl-1,10-phenanthroline (B1640052) was successfully converted to 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline in a 33% yield by heating with cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO) at 110 °C for 24 hours mdpi.com. The yield of similar reactions on derivatized phenanthrolines can be much higher, up to 88% mdpi.comnih.gov.

The choice of the fluoride source and solvent is crucial for the success of the reaction. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are commonly used, often in polar aprotic solvents such as DMSO, N,N-dimethylformamide (DMF), or sulfolane. The reactivity of the fluoride salt can be enhanced by using phase-transfer catalysts or by ensuring anhydrous conditions, as trace amounts of water can lead to the formation of hydroxy derivatives as byproducts mdpi.com.

As mentioned in section 2.2.1, the synthesis of 6-halo-1,7-phenanthroline could be approached through various synthetic routes. The optimization of the reaction pathway would involve selecting the most efficient method for the synthesis of the 1,7-phenanthroline core and the subsequent introduction of the halogen at the 6-position.

For the fluorination step, optimization would involve screening different fluoride sources (KF, CsF, etc.), catalysts (e.g., phase-transfer catalysts), solvents, reaction temperatures, and times to maximize the yield of this compound while minimizing the formation of byproducts. For instance, the complete conversion of dichlorinated phenanthroline diamides to their difluoro counterparts was achieved in 4 hours at 80°C using CsF in DMSO mdpi.comnih.gov.

Scalability and Efficiency Considerations in Synthetic Protocols

Modern synthetic methods, such as one-pot multicomponent reactions, can offer higher efficiency and atom economy, but the cost and availability of the starting materials may be a limiting factor for large-scale synthesis google.com.

The fluorination step also presents scalability challenges. The use of expensive reagents like CsF and the need for strictly anhydrous conditions can increase the cost and complexity of the process on a larger scale. The purification of the final product can also be complicated by the potential for sublimation and the similar chromatographic properties of the starting material and the product mdpi.com. The development of more cost-effective and robust fluorination methods is therefore an area of active research. Mechanochemical methods are emerging as a scalable and environmentally sustainable approach for the synthesis of metal complexes of phenanthroline derivatives, offering reduced solvent use and shorter reaction times dntb.gov.uarsc.org.

Post-Synthetic Derivatization and Functionalization of this compound

Following the successful synthesis of this compound, its structure can be further modified to create a variety of derived architectures with tailored properties. The fluorine atom itself can influence the reactivity of the phenanthroline ring, and the nitrogen atoms of the phenanthroline core provide sites for coordination with metal ions.

The derivatization of fluorinated heteroaromatics is an active area of research, with the fluorine atom potentially influencing the regioselectivity of subsequent reactions nih.gov. Post-synthetic modifications can include:

Coordination to Metal Centers: The primary application of phenanthroline derivatives is as ligands in coordination chemistry. This compound can be reacted with a variety of metal salts to form complexes with interesting photophysical, catalytic, or biological properties. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the resulting metal complex.

Further Substitution on the Aromatic Core: Depending on the reaction conditions, it may be possible to introduce additional substituents onto the phenanthroline ring through electrophilic or nucleophilic substitution reactions. The position of these substitutions would be influenced by the directing effects of the fluorine atom and the nitrogen atoms.

N-Oxidation: The nitrogen atoms of the phenanthroline ring can be oxidized to form N-oxides. This functionalization can alter the electronic properties and coordination behavior of the ligand nih.gov.

C-H Functionalization: Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic compounds. While challenging, the development of specific catalytic systems could enable the introduction of various functional groups at other positions on the this compound backbone acs.orgacs.orghw.ac.uknih.gov.

The functionalization of fluorinated molecules is a key strategy in medicinal chemistry and materials science, as the introduction of fluorine can significantly impact properties such as lipophilicity, metabolic stability, and binding affinity nih.govnih.govnih.govmdpi.com. The post-synthetic modification of this compound opens up a wide range of possibilities for the creation of novel compounds with tailored functions.

Coordination Chemistry and Metal Complexation of 6 Fluoro 1,7 Phenanthroline

Chelation Behavior and Ligand Field Effects of Fluorinated Phenanthrolines

Fluorinated phenanthrolines, including 6-fluoro-1,7-phenanthroline, act as effective chelating agents for a variety of metal ions. The fluorine substituent, being a strong σ-electron acceptor, decreases the electron density on the nitrogen atoms of the phenanthroline core. mdpi.com This reduction in Brønsted basicity can influence the stability and formation of metal complexes. mdpi.commdpi.com

The ligand field effects of fluorinated phenanthrolines are influenced by the electron-withdrawing nature of the fluorine atom. This can lead to weaker coordination to metal centers compared to their non-fluorinated counterparts. nsf.gov However, the introduction of fluorine can also enhance other desirable properties, such as resistance to oxidation and light degradation. nih.gov The complexing and extraction properties of these ligands can be fine-tuned by altering substituents on both the amide function and the phenanthroline core. mdpi.comnih.gov

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes involving fluorinated phenanthrolines typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govresearchgate.net Various techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and IR spectroscopy, are employed to elucidate the structures of the resulting complexes in both solid and solution states. mdpi.comnih.gov

Transition metal complexes of fluorinated phenanthrolines have been synthesized and characterized. For instance, copper(I) complexes with trifluoromethylated phenanthroline ligands have been shown to exhibit reduced excited-state distortion. nsf.gov The synthesis of fluoroalkyl copper phenanthroline complexes has been achieved through reductive methods, and their structures have been confirmed by X-ray crystallography. acs.org The coordination geometry around the metal center in these complexes is often distorted from ideal geometries. researchgate.netmdpi.com For example, nickel(II) phenanthroline complexes have been shown to adopt considerably distorted octahedral geometries. mdpi.com

Table 1: Selected Bond Distances and Angles in a Silver(I) Complex with 4,7-phenanthroline (B189438)

| Parameter | Value |

|---|---|

| Ag-N Bond Distances (Å) | 2.25 - 2.45 |

| Ag-O Bond Distances (Å) | 2.30 - 2.60 |

| N-Ag-N Angle (°) | 70 - 75 |

| O-Ag-O Angle (°) | 90 - 110 |

Note: Data is generalized from typical silver(I) phenanthroline complexes as specific data for this compound was not available. researchgate.net

Fluorinated phenanthroline diamides have been investigated for their complexation with lanthanides and actinides, particularly in the context of separating f-elements. nih.gov A series of complex compounds of a fluorinated ligand with nitrates of lanthanoids (La, Nd, Eu, and Lu) have been prepared and studied. mdpi.comnih.gov In these complexes, the phenanthroline core can act as a tetradentate ligand, coordinating to the lanthanide cation through two amide oxygen atoms and two nitrogen atoms of the heterocyclic core. The coordination number of the lanthanide ion is often completed by bidentate nitrate anions, resulting in a coordination number of 10. nih.gov The presence of halogen atoms in the phenanthroline structure can significantly impact the coordination number of the metal ion. mdpi.com

Influence of Fluorine on Coordination Geometry, Stability, and Electronic Structure

The introduction of fluorine into the phenanthroline ligand has a pronounced effect on the coordination chemistry of the resulting complexes. The strong electron-withdrawing nature of fluorine reduces the basicity of the nitrogen donor atoms, which can lead to weaker metal-ligand bonds. mdpi.comnsf.gov This effect has been observed in copper(I) complexes, where trifluoromethylation of the phenanthroline ligand resulted in weaker coordination to the copper center. nsf.gov

However, the impact of fluorine is not limited to simply weakening the coordination. It can also influence the coordination geometry and the stability of the complexes. For instance, in lutetium complexes with pyrrolidine-derived phenanthroline diamides, the presence of fluorine atoms at the 4 and 7 positions of the phenanthroline core can lead to a coordination number of 10, which is rare for lutetium. mdpi.com This is in contrast to similar ligands with chlorine atoms, where the coordination number is 9. mdpi.com The stability constants of lanthanide complexes have been shown to be higher for fluorinated ligands compared to their non-fluorinated counterparts. mdpi.com

From an electronic structure perspective, the fluorine substituent can alter the energy levels of the molecular orbitals. In copper(I) complexes, fluorinated phenanthroline ligands lead to a smaller pseudo-Jahn-Teller distortion in the excited state. nsf.gov Theoretical calculations have shown that while fluorine is a strong σ-electron acceptor, it can also act as a π-donor. mdpi.com

Supramolecular Assembly and Self-Organization via Metal-Ligand Interactions

The directional and predictable nature of metal-ligand coordination bonds is a key feature in the self-assembly of supramolecular structures. nih.gov Phenanthroline-based ligands are valuable building blocks in supramolecular chemistry due to their versatile coordination modes. mdpi.comresearchgate.net The resulting metal-organic compounds can form extended architectures through various non-covalent interactions, including π-π stacking, hydrogen bonding, and C-H···π interactions. mdpi.com

In the solid state, metal complexes of phenanthroline derivatives can form coordination polymers. researchgate.net The specific geometry and topology of these polymers are influenced by the nature of the metal ion, the substituents on the phenanthroline ligand, and the counter-anions present. researchgate.net For example, silver(I) complexes with 4,7-phenanthroline have been shown to form coordination polymers where the phenanthroline ligand bridges two metal ions. researchgate.net The formation of these supramolecular assemblies is a thermodynamic process, where individual building blocks associate and dissociate to form the most stable ensemble. nih.gov

Catalytic Applications and Mechanistic Investigations Involving 6 Fluoro 1,7 Phenanthroline Complexes

Homogeneous Catalysis Mediated by 6-Fluoro-1,7-phenanthroline Complexes

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

No research is available on the use of this compound complexes in these reactions.

Asymmetric Catalysis and Stereoselective Transformations

There are no documented studies on the application of this compound in asymmetric catalysis.

Oxidation, Reduction, and Hydrogenation Processes

The role of this compound complexes in these catalytic processes has not been reported.

Heterogeneous Catalysis and Material Immobilization Strategies

No information exists on the immobilization of this compound or its complexes for heterogeneous catalysis.

Elucidation of Reaction Mechanisms and Catalytic Cycles

Spectroscopic Monitoring of Intermediates

There are no mechanistic studies or spectroscopic data available for catalytic reactions involving this compound.

Kinetic Studies and Activation Parameters

Kinetic investigations into catalytic reactions involving this compound complexes are crucial for elucidating reaction mechanisms and optimizing catalytic performance. While specific kinetic data for this compound complexes are not extensively documented in publicly available literature, general principles derived from studies of similar phenanthroline-based catalysts can provide valuable insights.

In many catalytic processes where phenanthroline ligands are employed, the reaction rate is often dependent on the concentrations of both the catalyst and the nucleophile, suggesting a mechanism where both species are involved in the rate-determining step. For instance, in glycosylation reactions catalyzed by substituted phenanthroline derivatives, kinetic studies have indicated a double SN2-like mechanism. nih.govwayne.edu This implies that the catalyst first reacts with the electrophile to form a reactive intermediate, which then undergoes nucleophilic attack.

The introduction of a fluorine atom at the 6-position of the 1,7-phenanthroline (B34526) ligand is expected to influence the electronic properties of the metal center in a complex, thereby affecting the activation parameters of the catalyzed reaction. The strong electron-withdrawing nature of fluorine can modulate the Lewis acidity of the metal center, which in turn can alter the rates of substrate activation and product formation.

A hypothetical kinetic study of a reaction catalyzed by a this compound complex might involve monitoring the reaction progress under various conditions to determine the reaction order with respect to the catalyst, substrate, and other reagents. From this data, the rate law can be established. Furthermore, by conducting experiments at different temperatures, the activation energy (Ea) and other activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation could be determined using the Arrhenius and Eyring equations.

Table 1: Hypothetical Activation Parameters for a Reaction Catalyzed by a this compound Complex

| Parameter | Hypothetical Value | Significance |

| Activation Energy (Ea) | Lower than non-fluorinated analogue | A lower activation energy would imply a faster reaction rate, indicating that the fluorine substituent facilitates the catalytic cycle. |

| Enthalpy of Activation (ΔH‡) | Dependent on the specific reaction | Reflects the energy barrier for the reaction to occur. |

| Entropy of Activation (ΔS‡) | Negative value | A negative entropy of activation would suggest a more ordered transition state, which is common in associative mechanisms where multiple species come together in the rate-determining step. |

It is important to note that these are expected trends, and experimental verification is necessary to determine the precise kinetic parameters for a given catalytic system employing a this compound complex.

Role of Fluorine in Modulating Catalytic Activity, Selectivity, and Stability

The strategic placement of a fluorine atom on the 1,7-phenanthroline scaffold at the 6-position is anticipated to have a profound impact on the catalytic activity, selectivity, and stability of its metal complexes. This influence stems from the unique electronic and steric properties of fluorine.

Catalytic Activity:

Selectivity:

The fluorine substituent can influence both the chemo- and stereoselectivity of a catalytic reaction.

Chemoselectivity: By altering the electronic properties of the catalyst, the fluorine atom can help discriminate between different reactive sites on a substrate, leading to higher chemoselectivity.

Stability:

The introduction of fluorine can enhance the stability of the catalytic complex. The strong carbon-fluorine bond can impart greater thermal and oxidative stability to the ligand itself. This increased robustness can translate to a more stable catalyst with a longer lifetime, which is a significant advantage in industrial applications. Furthermore, the modification of the electronic properties of the metal center can also influence the stability of the entire complex by affecting the strength and nature of the metal-ligand and metal-substrate interactions. Studies on fluorinated phenanthroline diamides have suggested that the replacement of other halogens with fluorine can lead to increased resistance of the ligands to radiolysis. mdpi.com

Table 2: Expected Effects of 6-Fluoro Substitution on Catalytic Performance

| Property | Effect of 6-Fluoro Substituent | Rationale |

| Catalytic Activity | Likely Increased | Enhanced Lewis acidity of the metal center due to the electron-withdrawing nature of fluorine. |

| Selectivity | Potentially Improved | Modification of the electronic and steric environment of the catalyst's active site. |

| Stability | Likely Enhanced | Increased ligand stability due to the strong C-F bond and potential for stronger metal-ligand interactions. |

Advanced Materials Science Applications of 6 Fluoro 1,7 Phenanthroline Complexes and Derivatives

Luminescent Materials and Optoelectronic Devices

Complexes and derivatives of 6-Fluoro-1,7-phenanthroline are being explored for their potential in luminescent materials and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). The phenanthroline core provides a rigid, planar structure that is conducive to forming stable complexes with a variety of metal ions, which are often luminescent.

The design of efficient emitters for OLEDs often involves the use of metal complexes that can exhibit phosphorescence, a process that allows for the harvesting of both singlet and triplet excitons and can theoretically lead to 100% internal quantum efficiency. Phenanthroline derivatives are excellent ligands for creating such phosphorescent emitters with transition metals like iridium(III), platinum(II), and ruthenium(II) nbinno.com. In these complexes, the phenanthroline ligand can be part of the emissive state, and its electronic properties directly influence the color and efficiency of the emission.

The introduction of a fluorine atom, as in this compound, serves multiple purposes in the design of these materials. Fluorination can enhance the volatility of the complex, which is advantageous for fabrication of OLEDs through vacuum deposition. Furthermore, the electron-withdrawing nature of fluorine can stabilize the highest occupied molecular orbital (HOMO) of the complex, which can be beneficial for creating efficient blue emitters by widening the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).

In the context of sensitizers, particularly in dye-sensitized solar cells (DSSCs), phenanthroline complexes can act as efficient light-harvesters nih.gov. The fluorine substituent can modulate the absorption spectrum and the redox potentials of the complex, allowing for better matching with the energy levels of the semiconductor and the electrolyte.

The substitution of hydrogen with fluorine on the phenanthroline scaffold is a key strategy for tuning the photophysical properties of the resulting materials. The strong electron-withdrawing effect of the fluorine atom can significantly alter the energy levels of the molecule's frontier orbitals.

In luminescent complexes, this can lead to a blue shift in the emission wavelength. This is a critical aspect in the development of materials for full-color displays, where stable and efficient deep-blue emitters are still a challenge. The C-F bond is also known for its high bond dissociation energy, which can impart greater thermal and chemical stability to the material, leading to longer operational lifetimes for optoelectronic devices researchgate.net.

The effect of fluorine substitution on the photophysical properties can be systematically studied. For instance, in a series of substituted phenyl-phenanthrolines, a bathochromic (red) shift in the fluorescence spectra is observed with electron-donating groups, while electron-withdrawing groups like fluorine are expected to cause a hypsochromic (blue) shift researchgate.net. This tunability is crucial for the rational design of materials with specific emission colors.

Below is a hypothetical data table illustrating the potential effect of fluorine substitution on the photophysical properties of a generic metal complex with a 1,7-phenanthroline (B34526) ligand, based on established principles.

| Ligand | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Lifetime (μs) |

|---|---|---|---|---|

| 1,7-Phenanthroline | 450 | 580 (Orange) | 60 | 1.2 |

| This compound | 435 | 550 (Green-Yellow) | 65 | 1.5 |

Charge Transport and Redox Active Materials

The electronic properties of this compound make it a compelling candidate for use in charge transport and redox-active materials. The phenanthroline core itself possesses electron-deficient characteristics due to the presence of two nitrogen atoms, making it suitable for electron transport. The introduction of a fluorine atom further enhances this property.

Fluorinated phenanthroline derivatives can exhibit high electron mobility. For example, phenanthroline-based materials have been shown to have electron mobilities on the order of 10⁻³ cm²/(V·s) acs.org. The electron-withdrawing fluorine atom in the 6-position is expected to lower the LUMO energy level, which can facilitate electron injection from the cathode in electronic devices.

The redox properties of phenanthroline complexes can be modulated by the substituents on the phenanthroline ligand. The fluorine atom in this compound would make the complex more difficult to oxidize and easier to reduce, shifting its redox potentials. This is an important consideration in applications such as redox flow batteries or electrocatalysis, where precise control over the redox potentials is necessary for efficient operation.

The table below provides a hypothetical comparison of the redox potentials of complexes based on 1,7-phenanthroline and its fluorinated derivative.

| Complex | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |

|---|---|---|

| [M(1,7-phenanthroline)n] | +0.8 | -1.2 |

| [M(this compound)n] | +1.0 | -1.0 |

Polymer Science and Coordination Polymers

In the realm of polymer science, this compound can be utilized as a monomer or a ligand to create functional polymers and coordination polymers. Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional networks. These materials have potential applications in gas storage, catalysis, and sensing.

The 1,7-phenanthroline isomer, unlike the more common 1,10-phenanthroline (B135089), has its nitrogen atoms positioned in a way that can lead to different coordination geometries and polymer structures. The presence of the fluorine atom can influence the self-assembly process through non-covalent interactions, such as hydrogen bonding and halogen bonding, potentially leading to novel network topologies. While specific studies on this compound are limited, research on related systems like 4,7-phenanthroline (B189438) shows the formation of one-dimensional coordination polymers with various metal salts rsc.org. It is reasonable to expect that this compound could form similar structures.

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy man.ac.ukmdpi.com. Incorporating this compound into a polymer backbone could impart these desirable properties along with the electronic and photophysical characteristics of the phenanthroline unit.

Principles of Sensor Development and Chemodosimeters Utilizing Phenanthroline Ligands

Phenanthroline derivatives are widely used in the development of chemical sensors and chemodosimeters due to their strong and often selective binding to metal ions. The binding event can be transduced into a measurable signal, such as a change in fluorescence or color.

The design of a sensor based on this compound would leverage the chelating ability of the phenanthroline core. The fluorine atom can modulate the selectivity and sensitivity of the sensor. For example, the electron-withdrawing nature of fluorine can alter the binding affinity of the ligand for different metal ions.

Fluorescent sensors based on phenanthroline derivatives have been developed for the detection of various ions, including Zn(II) and Fe(II) researchgate.netresearchgate.netmdpi.com. The general principle involves the modulation of a fluorescence signal upon coordination of the analyte. This can occur through mechanisms such as photoinduced electron transfer (PET), where the binding of the analyte suppresses or enhances the quenching of the fluorophore's excited state. The specific positioning of the nitrogen atoms in 1,7-phenanthroline may offer different selectivities compared to the more common 1,10-phenanthroline scaffold.

Nanoarchitectures and Self-Assembly in Functional Materials

The creation of well-defined nanoarchitectures through self-assembly is a cornerstone of modern materials science. The rigid and planar structure of phenanthroline derivatives makes them excellent building blocks for constructing ordered supramolecular assemblies.

The introduction of a fluorine atom in this compound can significantly influence the self-assembly process. Fluorinated compounds are known to engage in specific non-covalent interactions, including π-π stacking, halogen bonding, and hydrophobic interactions, which can be exploited to direct the formation of desired nanostructures researchgate.net. For instance, phenanthroline-fused phthalocyanine (B1677752) derivatives have been shown to self-assemble into nanowires and ribbon-like nanobundles through intermolecular π-π interactions and coordination bonding rsc.org.

The ability to control the self-assembly of this compound-based molecules could lead to the development of functional materials with tailored optical, electronic, and catalytic properties. These nanoarchitectures could find applications in areas such as organic electronics, photonics, and sensing.

Theoretical and Computational Chemistry Studies of 6 Fluoro 1,7 Phenanthroline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures. DFT calculations for 6-Fluoro-1,7-phenanthroline would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G**, to obtain optimized molecular geometries and electronic properties. Such studies provide fundamental insights into the molecule's behavior. The introduction of a fluorine atom is expected to significantly influence the electronic properties of the phenanthroline core.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. emerginginvestigators.orgwikipedia.org

For this compound, the fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO levels compared to the parent 1,7-phenanthroline (B34526). This effect is a consequence of the inductive electron-withdrawing nature of fluorine. acs.org The precise energies and the resulting HOMO-LUMO gap can be quantified through DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and based on typical values for similar fluorinated aromatic heterocycles. Actual values would be obtained from specific DFT calculations.

The distribution of electron density within a molecule is fundamental to understanding its interactions with other chemical species. DFT calculations can provide detailed information on charge distribution through methods like Mulliken population analysis or by generating molecular electrostatic potential (MESP) maps.

The MESP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net In this compound, the nitrogen atoms are expected to be regions of high negative electrostatic potential, making them the primary sites for coordination with metal ions. The fluorine atom will also create a region of negative potential, while the hydrogen atoms and the carbon atom attached to the fluorine will exhibit a more positive potential.

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| N7 | -0.48 |

| F6 | -0.35 |

Note: The data in this table is illustrative and represents expected charge distributions. Precise values are dependent on the computational method and basis set used.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system, including intermolecular interactions. nih.gov For this compound, MD simulations could be employed to understand how molecules interact with each other in the condensed phase or with solvent molecules. These simulations can reveal information about hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the physical properties of the compound. nih.govcsic.es In the context of its use as a ligand, MD simulations can also model the dynamic interactions between the this compound ligand and a metal center within a coordination complex. plos.org

Prediction of Reactivity, Selectivity, and Spectroscopic Parameters

Computational chemistry provides the means to predict various aspects of a molecule's reactivity and its spectroscopic signatures. Global reactivity descriptors, derived from the energies of the frontier orbitals, such as chemical hardness, softness, and electronegativity, can be calculated to provide a quantitative measure of the molecule's reactivity.

Furthermore, computational methods can predict spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. nih.gov Similarly, vibrational frequencies (IR and Raman spectra) can be computed to aid in the experimental characterization of the molecule. The calculated spectra for this compound would be expected to show shifts in absorption bands and vibrational modes compared to the unsubstituted phenanthroline, attributable to the electronic and steric effects of the fluorine atom.

Quantum Chemical Characterization of Ground and Excited States

A thorough understanding of a molecule's photochemical behavior requires a detailed characterization of its electronic ground and excited states. Quantum chemical methods, such as TD-DFT and more advanced ab-initio methods like Complete Active Space Second-Order Perturbation Theory (CASPT2), can be used to explore the potential energy surfaces of these states. researchgate.net These calculations can elucidate the nature of the excited states (e.g., n→π* or π→π* transitions), their geometries, and their lifetimes. For this compound, such studies would be crucial in assessing its potential for applications in photochemistry and as a photosensitizer in various chemical processes. rsc.orgrsc.org

Ligand-Field Theory Applications to this compound Metal Complexes

Ligand-Field Theory (LFT) is an extension of molecular orbital theory that describes the electronic structure and bonding in metal complexes. dalalinstitute.com When this compound acts as a ligand, its nitrogen atoms donate lone pairs of electrons to the d-orbitals of a central metal ion. This interaction leads to a splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand.

The fluorine atom in this compound, due to its electron-withdrawing inductive effect, is expected to decrease the electron density on the nitrogen atoms. This would, in turn, affect the ligand's ability to donate electrons to the metal center, potentially leading to a weaker ligand field and a smaller Δ value compared to unsubstituted phenanthroline. The spectrochemical series provides a qualitative ranking of ligands based on their ability to cause d-orbital splitting. daneshyari.com Computational methods can be used to quantify the ligand field strength of this compound and predict the electronic and magnetic properties of its metal complexes.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Fluoro 1,7 Phenanthroline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Fluoro-1,7-phenanthroline in solution. ¹H and ¹³C NMR provide information about the proton and carbon framework, while ¹⁹F NMR is essential for directly observing the fluorine atom.

¹H NMR: The ¹H NMR spectrum of the parent 1,7-phenanthroline (B34526) displays signals in the aromatic region, typically between 7.5 and 9.2 ppm. For this compound, the introduction of the highly electronegative fluorine atom at the 6-position is expected to deshield adjacent protons, causing their signals to shift downfield. Furthermore, through-bond J-coupling between the ¹⁹F nucleus and nearby protons (e.g., H-5) will result in characteristic splitting patterns, providing definitive evidence of the substitution site.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), typically in the range of 240-270 Hz. Smaller two- and three-bond couplings (²JC-F and ³JC-F) will be observed for adjacent carbons, aiding in the complete assignment of the spectrum.

¹⁹F NMR: ¹⁹F NMR provides a direct and sensitive method for characterizing the fluorinated compound. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For fluorinated aromatic systems, the chemical shift can provide insights into the electronic nature of the phenanthroline ring. For instance, in a related compound, 4,7-difluoro-1,10-phenanthroline, the ¹⁹F NMR signal appears at δ -112.82 ppm. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals. These experiments correlate nuclei through bonds, allowing for a complete mapping of the molecular structure and confirmation of the fluorine's position. nih.gov

Table 1: Representative NMR Data for a Fluorinated Phenanthroline Analogue (4,7-difluoro-2,9-dimethyl-1,10-phenanthroline) nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| ¹H | 8.00 (s, H⁵,⁶), 7.22 (d, H³,⁸) | ³JH-F = 10.2 |

| ¹³C | 165.5 (d, C⁴,⁷), 161.9 (d, C²,⁹), 118.2 (d, C⁴',⁶'), 109.0 (d, C³,⁸) | ¹JC-F = 266.2, ³JC-F = 8.1, ²JC-F = 13.2, ²JC-F = 14.7 |

| ¹⁹F | -112.82 (d) | ³JH-F = 10.2 |

Note: Data presented is for 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline as a representative example of a fluorinated phenanthroline system. The solvent used was CDCl₃.

X-ray Crystallography and Structural Elucidation of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would confirm the planarity of the aromatic system and the specific geometry imposed by the fluorine substituent.

In its metal complexes, X-ray crystallography reveals the coordination geometry around the metal center, the bite angle of the bidentate phenanthroline ligand, and the orientation of any co-ligands. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding (C-H···F) or halogen bonding, which can influence crystal packing and the supramolecular architecture of the material. nih.gov Studies on related phenanthroline complexes have demonstrated that the ligand framework is generally planar, and coordination to a metal ion induces only minor distortions. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Parameters for a Phenanthroline-based Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (M-N) | ~2.1 - 2.5 Å |

| Bond Angle (N-M-N) | ~70 - 80° |

Note: Values are typical for transition metal complexes of phenanthroline ligands and serve as an illustrative example.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic structure and photophysical properties of this compound.

UV-Vis Absorption: The UV-Vis spectrum of phenanthroline derivatives is characterized by intense absorption bands in the ultraviolet region, typically between 200 and 400 nm. researchgate.net These bands are assigned to spin-allowed π-π* electronic transitions within the aromatic system. semanticscholar.org The position and intensity of these bands can be influenced by substitution. The electron-withdrawing nature of the fluorine atom in this compound may cause a slight blue or red shift (hypsochromic or bathochromic shift) of these transitions compared to the unsubstituted parent compound. When complexed to a metal ion, new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear, often in the visible region. rsc.org

Fluorescence Spectroscopy: Many phenanthroline ligands and their complexes are luminescent, exhibiting fluorescence upon excitation. The emission properties, including the wavelength of maximum emission (λem) and the quantum yield (Φf), are sensitive to the molecular structure and environment. The introduction of a fluorine atom can modulate the luminescence properties by altering the energies of the excited states. rsc.org In some cases, fluorination can lead to luminescence quenching, while in others it may enhance emission. rsc.org

Table 3: Representative Photophysical Data for Phenanthroline Derivatives semanticscholar.orgrsc.org

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Substituted Phenanthroline Ligand | 230 - 350 | 350 - 450 | Varies |

| Phenanthroline-Eu(III) Complex | 272, 341 | 612, 700 | Varies |

Note: Data represents typical ranges for phenanthroline systems and their complexes.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands corresponding to specific bond vibrations. Key expected vibrations include:

C=C and C=N stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic rings. rsc.orgresearchgate.net

C-H stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

C-F stretching: A strong, characteristic band typically found in the 1100-1300 cm⁻¹ region, which would be a key indicator of successful fluorination. nih.gov

C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which are sensitive to the substitution pattern on the aromatic rings. researchgate.net

Coordination to a metal ion typically causes slight shifts in the C=C and C=N stretching frequencies, indicating the involvement of the nitrogen atoms in bonding. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, particularly symmetric stretching modes of the aromatic rings.

Table 4: Key FTIR Vibrational Frequencies for Phenanthroline Systems nih.govrsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1610 - 1650 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-F Stretch | 1100 - 1300 |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular and Complex Ion Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and its derivatives.

MS and HRMS: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate molecular ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₂H₇FN₂), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely calculated and matched with the experimental value to confirm its identity. nih.govresearchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile and thermally stable phenanthroline derivatives. scholaris.cahpst.cz The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides identification based on its mass-to-charge ratio and characteristic fragmentation pattern. This is particularly useful for analyzing reaction mixtures or assessing sample purity. researchgate.netnih.gov

Table 5: Mass Spectrometry Data for a Fluorinated Phenanthroline Analogue nih.gov

| Ionization Technique | Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| ESI-HRMS | C₁₄H₁₀F₂N₂ | 245.0885 | 245.0882 |

Note: Data is for 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline, illustrating the accuracy of HRMS.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its metal complexes. CV measures the potential at which the molecule is oxidized or reduced.

The phenanthroline ligand itself is redox-active, typically undergoing reduction at negative potentials. The presence of the electron-withdrawing fluorine atom at the 6-position is expected to make the reduction of the phenanthroline ring less difficult (occur at a less negative potential) compared to the unsubstituted analogue. This is because the fluorine atom helps to stabilize the resulting radical anion. nih.gov

When coordinated to a redox-active metal center, the electrochemical behavior of the complex will be a combination of both metal- and ligand-centered redox processes. The fluorine substituent can tune the redox potential of the metal center, which is a critical parameter in applications such as catalysis and molecular electronics. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions for 6 Fluoro 1,7 Phenanthroline

Integration into Multifunctional Hybrid Systems and Smart Materials

The unique electronic properties conferred by the fluorine substituent make 6-Fluoro-1,7-phenanthroline an attractive candidate for integration into advanced materials. The parent 1,7-phenanthroline (B34526) scaffold has already been explored in the development of organic semiconductors, specifically in pyrrolo[1,2-i] nih.govnih.govphenanthroline derivatives, which exhibit n-type semiconductor behavior. mdpi.comnih.govsemanticscholar.org The introduction of a highly electronegative fluorine atom at the 6-position is expected to modulate the electronic characteristics of these systems significantly.

Future research will likely focus on incorporating this compound as a key component in:

Organic Light-Emitting Diodes (OLEDs): Fluorinated phenanthrolines are known to be effective electron-transporting and hole-blocking materials. mdpi.com The electron-withdrawing nature of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially improving electron injection and transport efficiency in OLED devices.

Chemosensors: The phenanthroline core is an excellent chelator for various metal ions. daneshyari.com The fluorine substituent can influence the binding affinity and selectivity of the ligand, as well as altering the photophysical response upon ion binding. This could lead to the development of highly sensitive and selective fluorescent sensors for environmental or biological monitoring.

Photoactive Materials: Metal complexes of phenanthroline derivatives are widely studied for their photoluminescent properties. daneshyari.com The fluorine atom in this compound can tune the emission wavelengths and quantum yields of its metal complexes, opening avenues for applications in photocatalysis, bio-imaging, and light-responsive materials.

Advanced Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

While traditional methods for synthesizing substituted phenanthrolines, such as the Skraup reaction, are established, they often require harsh conditions and can be difficult to scale up. daneshyari.com Modern synthetic methodologies offer promising alternatives for the efficient and controlled production of this compound and its derivatives.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, reproducibility, and scalability, particularly for reactions involving hazardous reagents or intermediates. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. The application of flow chemistry to the synthesis of fluorinated nitrogen heterocycles is a growing field and would be a logical next step for producing this compound.

Machine Learning-Assisted Synthesis: The application of machine learning (ML) algorithms to chemical synthesis is a rapidly emerging frontier. ML models can be trained on existing reaction data to predict optimal reaction conditions, suggest novel synthetic routes, and even identify promising new molecular structures. For a molecule like this compound, ML could accelerate the discovery of efficient synthetic pathways and help in the design of derivatives with specific, targeted properties.

Rational Design of New this compound Derivatives with Tailored Properties

The this compound core serves as a versatile platform for the rational design of new molecules with finely tuned properties. The strategic placement of additional functional groups on the phenanthroline skeleton can be used to modulate its electronic, photophysical, and coordination properties.

The introduction of fluorine is known to alter characteristics such as lipophilicity, metabolic stability, and binding efficiency, which is particularly relevant in the development of new drugs and functional materials. nih.gov For instance, further functionalization of this compound could lead to:

Enhanced Luminescence: By attaching electron-donating or electron-accepting groups to other positions on the phenanthroline ring, it is possible to create intramolecular charge-transfer (ICT) systems with tunable emission properties for applications in OLEDs and sensors.

Improved Catalytic Activity: Phenanthroline ligands are widely used in catalysis. nih.gov Modifying the steric and electronic environment around the metal-binding site of this compound can lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Targeted Biological Activity: The development of metal-phenanthroline complexes as antibacterial agents is an active area of research. nih.govnih.gov The fluorine substituent on the this compound ligand could enhance the biological activity of its metal complexes, offering a new avenue for combating antibiotic resistance.

Below is an illustrative table of how the properties of this compound could be tailored through further substitution.

| Substituent at C-4 | Predicted Effect on Properties | Potential Application |

| Methoxy (-OCH3) | Increased electron density, potential for enhanced fluorescence | Luminescent probes |

| Cyano (-CN) | Increased electron-accepting character, lower LUMO | Electron transport materials in OLEDs |

| Phenyl (-C6H5) | Extended π-conjugation, red-shifted absorption/emission | Organic semiconductors |

Exploration of Novel Coordination Modes and Reactivity

The coordination chemistry of 1,10-phenanthroline (B135089) is extensive, but its isomers, such as 1,7-phenanthroline, present different geometric constraints for metal binding. Unlike the symmetric 1,10-isomer, 1,7-phenanthroline is an asymmetric ligand. While it can act as a chelating ligand, it can also function as a monodentate or bridging ligand. unifr.ch

The presence of a fluorine atom at the 6-position, adjacent to one of the nitrogen atoms, is expected to influence its coordination behavior due to steric and electronic effects. Future research in this area will likely investigate:

Coordination with a Wide Range of Metals: Systematic studies of the coordination of this compound with various transition metals, lanthanides, and actinides will reveal how the fluorine substituent affects complex stability, geometry, and reactivity.

Unusual Coordination Geometries: The electronic and steric profile of this compound may stabilize unusual coordination numbers or geometries around the metal center, leading to complexes with novel catalytic or photophysical properties.

Reactivity of Coordinated Ligands: The fluorine atom can influence the reactivity of the coordinated this compound ligand itself, potentially enabling new types of ligand-centered reactions or catalytic cycles.

The following table provides a hypothetical comparison of the coordination properties of 1,7-phenanthroline and its 6-fluoro derivative with a generic M(II) ion.

| Ligand | Expected Coordination Mode | Predicted M-N Bond Length (Å) | Potential Impact of Fluorine |

| 1,7-Phenanthroline | Bidentate, Monodentate, Bridging | 2.15 | - |

| This compound | Bidentate, Monodentate, Bridging | 2.18 | Weaker M-N bond due to electron withdrawal, potential for altered coordination geometry. |

Bridging Fundamental Research with Potential Technological Advancements

The ultimate goal of fundamental research into novel compounds like this compound is to translate new knowledge into tangible technological advancements. The journey from laboratory curiosity to real-world application requires a multidisciplinary approach that connects basic chemical synthesis and characterization with materials engineering and device fabrication.

Key areas where fundamental studies of this compound could lead to technological breakthroughs include:

Next-Generation Displays and Lighting: By optimizing the photophysical properties of this compound-based metal complexes, it may be possible to develop more efficient and stable emitter materials for OLEDs.

Advanced Diagnostics: The development of selective and sensitive sensors based on this compound could lead to new tools for medical diagnostics and environmental monitoring.

Green Chemistry: The use of this compound-based catalysts could enable more efficient and environmentally friendly chemical processes in the pharmaceutical and fine chemical industries.

The exploration of this compound is still in its early stages. However, the foundational knowledge of phenanthroline chemistry, coupled with the unique properties imparted by fluorine, provides a clear roadmap for future research. The convergence of advanced synthesis, rational design, and materials science will be crucial in unlocking the full potential of this promising compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.